(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
2H-benzotriazol-5-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(16-5-3-12-4-6-16)8-1-2-9-10(7-8)14-15-13-9/h1-2,7,12H,3-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOAWNSTSNNKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NNN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone is part of a broader class of benzotriazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{13}N_5O. Its structure features a benzotriazole ring linked to a piperazine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the benzotriazole structure showed varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 15a | E. coli | 18 | |
| 15d | S. aureus | 20 | |
| 17h | Candida albicans | 15 |
The above table summarizes findings where certain derivatives exhibited potent antimicrobial activity, attributed to their structural features that enhance interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, displayed significant antiproliferative effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9 | A549 (Lung) | 1.2 | Histone deacetylase inhibition |
| 9 | MCF7 (Breast) | 2.4 | Histone deacetylase inhibition |
| This compound | HeLa (Cervical) | TBD | TBD |
This table highlights the promising anticancer activity of benzotriazole derivatives through mechanisms such as histone deacetylase inhibition, which is crucial for regulating gene expression in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of benzotriazole derivatives in clinical settings. For example:
- Case Study 1 : A study on the compound's effect on A549 cells revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study 2 : Another investigation focused on the compound's antimicrobial properties against multidrug-resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial activities. For instance, derivatives of (1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone have shown promising results against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. In vitro testing has demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Interaction with Biological Targets
The compound has been shown to interact with multiple biological targets, including enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of SARS-CoV-2 main protease (Mpro), suggesting its potential in antiviral therapy .
Case Studies and Research Findings
Recent research has focused on optimizing the pharmacological properties of this compound derivatives. For example:
- Antiviral Studies : A study published in 2024 demonstrated that specific derivatives showed improved metabolic stability and efficacy against SARS-CoV-2 Mpro compared to existing antiviral agents .
- Antibacterial Testing : Another research highlighted the antibacterial efficacy of synthesized derivatives against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics .
Comparison with Similar Compounds
Piperidine Analogs
This compound was synthesized in 50% yield and characterized via $ ^1H $ NMR .
Morpholine and 4-Methylpiperazine Derivatives
- (1H-Benzo[d][1,2,3]triazol-5-yl)(morpholino)methanone (182): Morpholine introduces an oxygen atom, increasing polarity. It has a molecular weight of 233.17 and was obtained in 50% yield .
- Molecular weight: 246.17; yield: 59% .
Impact on Bioactivity : Piperazine derivatives often exhibit superior enzyme inhibition compared to morpholine or piperidine analogs due to stronger hydrogen-bonding interactions with targets like fatty acid synthase (FASN) .
Substituent Variations on the Benzotriazole Core
Boronic Acid and Methanol Derivatives
Tetrazole Hybrids
Compounds like 5-(2-(1H-benzo[d][1,2,3]triazol-1-yl)ethyl)-1H-tetrazol-1-yl)(4-aminophenyl)methanone (3d) combine benzotriazole with tetrazole, enhancing hydrogen-bonding capacity. Such hybrids showed significant anti-nociceptive and anti-inflammatory activities in writhing and paw edema assays .
Analogous Scaffolds with Different Heterocycles
Benzimidazole Derivatives
(2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL series) demonstrated potent FASN inhibition (IC$ _{50} $ < 1 μM) and cytotoxicity against HCT-116 and MCF-7 cancer cells. The benzimidazole core may enhance π-π stacking interactions with enzyme active sites compared to benzotriazole .
Pyrrolo-Pyrrole Derivatives
(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid ester (7) features a rigid bicyclic structure, which may limit conformational flexibility but improve metabolic stability. These compounds were evaluated for solubility and enzyme inhibition .
Preparation Methods
Synthesis of the Benzo[d]triazole Core
The foundational step involves synthesizing the benzo[d]triazole scaffold, which can be achieved via:
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC):
This method involves cycloaddition of an azide precursor with an alkyne, forming the 1,2,3-triazole ring efficiently.
Research findings indicate that substituting the azide or alkyne with appropriate groups yields derivatives with high regioselectivity and yields exceeding 80%.Direct Cyclization of Precursors:
Aromatic amidines or hydrazides can be cyclized with nitriles or carboxylic acids derivatives under acidic or basic conditions to form the triazole ring.
Introduction of the Methanone Group
The key step involves attaching a methanone (carbonyl) functionality to the triazole core:
Oxidation of Triazolyl Precursors:
Starting from methylated or hydroxymethyl derivatives, oxidation using reagents like Dess–Martin periodinane or PCC can convert methyl groups to carbonyl groups, yielding the desired methanone derivatives.Acylation of the Triazole Ring:
Using acyl chlorides or anhydrides in the presence of bases (e.g., pyridine or triethylamine) allows for direct acylation at the nitrogen or carbon positions on the triazole ring, forming the methanone linkage.
Attachment of the Piperazine Moiety
The final step involves conjugating piperazine to the methanone-functionalized triazole:
Nucleophilic Substitution:
The methanone intermediate bearing a reactive electrophilic site (e.g., acyl chloride or activated ester) reacts with piperazine, which acts as a nucleophile, under mild conditions to form the piperazinyl linkage.Amide Bond Formation:
Activation of the methanone group as an acid chloride or an active ester facilitates amide bond formation with piperazine, resulting in the target compound.
Representative Synthesis Route and Data Table
Research Findings and Notes
Efficiency & Selectivity:
The click chemistry approach (CuAAC) is highly efficient, regioselective, and adaptable for diverse substituents, making it the preferred method for constructing the core structure.Oxidation Strategies:
Dess–Martin periodinane is favored for its mild conditions and high yield in converting methyl groups to carbonyl groups, as demonstrated in recent studies.Functionalization of the Triazole Ring: Acylation and nucleophilic substitution are effective for attaching the piperazine moiety, with reaction conditions optimized to prevent side reactions and maximize yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
